5-bromo-7-fluoro-1H-indole
Overview
Description
5-Bromo-7-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN . It has a molecular weight of 214.04 . This compound is typically stored at room temperature in an inert atmosphere . It is usually in the form of a solid or viscous liquid .
Molecular Structure Analysis
The linear formula of 5-bromo-7-fluoro-1H-indole is C8H5BrFN . The structure includes a bromine atom at the 5th position and a fluorine atom at the 7th position on the indole ring .Scientific Research Applications
Antiviral Activity
5-Bromo-7-fluoroindole derivatives have been studied for their potential as antiviral agents. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses . The introduction of the bromo and fluoro groups may enhance the compound’s ability to interact with viral components, potentially leading to the development of new antiviral drugs.
Anti-HIV Properties
Indole derivatives, including those with bromo and fluoro substitutions, have been investigated for their anti-HIV properties. Molecular docking studies suggest that these compounds could interfere with the replication cycle of HIV-1, offering a promising avenue for the development of novel anti-HIV medications .
Antimicrobial Effects
The indole nucleus is known to possess antimicrobial properties, and the halogenated derivatives like 5-bromo-7-fluoroindole could potentially enhance these effects. Research into these compounds may lead to new treatments for bacterial infections, especially in the face of rising antibiotic resistance .
Anti-Inflammatory and Analgesic Applications
Indole derivatives have been evaluated for their anti-inflammatory and analgesic activities. The addition of bromo and fluoro groups may modify the pharmacological profile of these compounds, making them suitable for treating conditions associated with inflammation and pain .
Antitumor Activity
The structure of indole is present in many natural and synthetic compounds with known antitumor activities. Substituted indoles, such as 5-bromo-7-fluoroindole, are being explored for their potential to inhibit the growth of cancer cells and could be key in developing new anticancer drugs .
Enzyme Inhibition
Indole derivatives have been studied as inhibitors of various enzymes, which is crucial for the treatment of diseases like diabetes. For example, they have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications .
Safety and Hazards
5-Bromo-7-fluoro-1H-indole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-bromo-7-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRRRWOVYVGRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393416 | |
Record name | 5-bromo-7-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-fluoro-1H-indole | |
CAS RN |
883500-73-0 | |
Record name | 5-bromo-7-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 883500-73-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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